molecular formula C7HClF12O2 B072775 7-Chloroperfluoroheptanoic acid CAS No. 1550-24-9

7-Chloroperfluoroheptanoic acid

Cat. No. B072775
CAS RN: 1550-24-9
M. Wt: 380.51 g/mol
InChI Key: WMFYUMIVMKSLSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into the synthesis of compounds related to 7-Chloroperfluoroheptanoic acid often involves complex fluorination processes and the development of efficient synthesis methods. For example, a rapid and efficient synthesis method for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, has been established. This compound's synthesis involves substitution and hydrolysis steps, optimized to achieve a total yield of 63.69% (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Chloroperfluoroheptanoic acid has been a subject of study to understand their reactivity and properties better. The synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, for instance, have been described, with an emphasis on its molecular structure determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).

Scientific Research Applications

Environmental Degradation and Fate

Research on polyfluoroalkyl chemicals, including compounds like 7-Chloroperfluoroheptanoic acid, emphasizes the environmental biodegradability of these substances. Studies using microbial cultures, soil, and sediment have explored the degradation pathways, half-lives, and the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic degradation. These studies are crucial for understanding the environmental fate of PFAS and developing strategies for mitigating their persistence in the environment (Liu & Avendaño, 2013).

Toxicology and Human Health Risks

The toxicological profile of PFAS, including substances structurally related to 7-Chloroperfluoroheptanoic acid, has been a major focus due to potential human health risks. Studies have derived chronic human health-based reference doses (RfD) for PFAS, assessing their toxicity and providing crucial data for risk assessment. These studies have highlighted the need for ongoing research into the health implications of PFAS exposure, including the potential for PFAS to contribute to health risks at contaminated sites (Anderson et al., 2019).

Bioaccumulation Potential

The bioaccumulation potential of PFAS, which includes compounds like 7-Chloroperfluoroheptanoic acid, has been critically reviewed, comparing them with regulatory criteria and persistent lipophilic compounds. This research has been instrumental in understanding the environmental and health implications of PFAS, demonstrating that compounds with shorter fluorinated carbon chains do not meet the criteria for being considered bioaccumulative, thereby influencing regulatory and safety assessments (Conder et al., 2008).

Novel Fluorinated Alternatives

With the increasing regulation of PFAS due to their persistence and potential toxicity, research has also focused on the development and assessment of novel fluorinated alternatives. These studies are aimed at identifying safer compounds that can replace PFAS in industrial applications without compromising on performance. Such research is pivotal for guiding the transition towards environmentally friendly and less hazardous chemical substances (Wang et al., 2019).

Safety And Hazards

The safety data sheets for 7-Chloroperfluoroheptanoic acid indicate that it should not be inhaled and if swallowed, a poison center should be contacted . Further details about its safety and hazards can be found in its safety data sheets .

properties

IUPAC Name

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYUMIVMKSLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371495
Record name 7-Chloro-perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroperfluoroheptanoic acid

CAS RN

1550-24-9
Record name 7-Chloro-perfluoroheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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